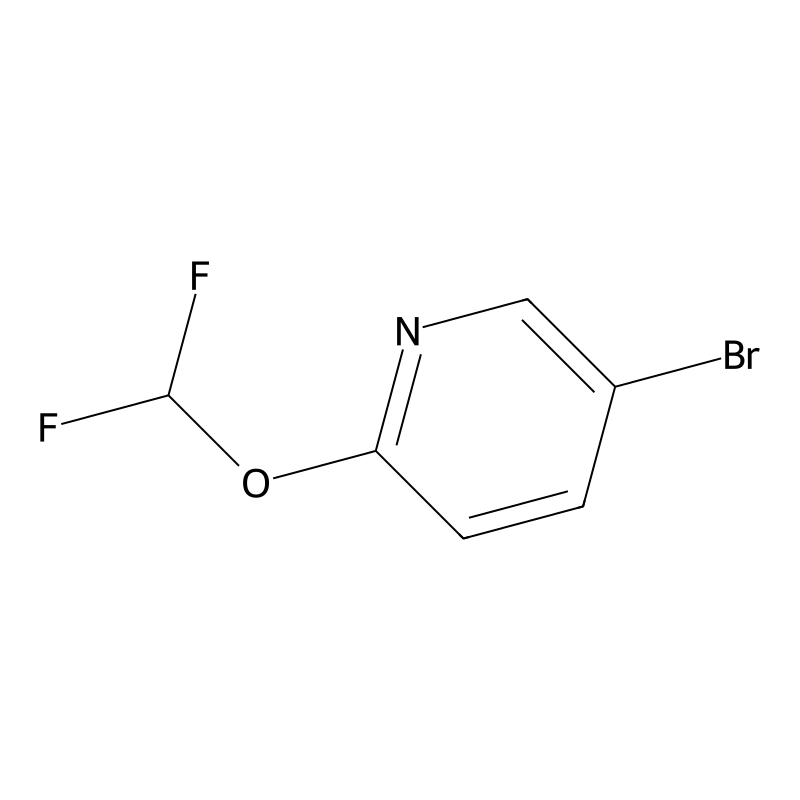

5-Bromo-2-(difluoromethoxy)pyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

They can serve as building blocks in the creation of pharmaceuticals, agrochemicals, and other chemically synthesized products The specific applications can vary widely depending on the goals of the research.

- This compound can be used as a building block in organic synthesis . It can serve as a starting material for the synthesis of various complex molecules .

- The specific methods of application and experimental procedures would depend on the target molecule being synthesized .

- “5-Bromo-2-(difluoromethoxy)pyridine” can be used in the synthesis of active pharmaceutical ingredients (APIs) .

- For example, it has been used as a molecular scaffold for inhibitors of neuropeptide Y receptor Y5, inhibitors of the main protease of SARS-CoV-2, and inhibitors of indoleamine-2,3-dioxygenase-1 in cancer immunotherapy .

- The methods of application would involve various organic synthesis techniques, and the outcomes would be the production of these APIs .

- Similar to its use in pharmaceuticals, this compound can also be used in the synthesis of agrochemicals .

- The specific methods of application and outcomes would depend on the specific agrochemical being synthesized .

- In some cases, “5-Bromo-2-(difluoromethoxy)pyridine” might be used as a catalyst or reagent in various chemical reactions .

- The methods of application would involve adding this compound to the reaction mixture, and the outcomes would be the facilitation of the reaction .

- This compound could potentially be used as a reducing agent in certain chemical reactions .

- The methods of application would involve adding this compound to the reaction mixture, and the outcomes would be the reduction of another compound .

- “5-Bromo-2-(difluoromethoxy)pyridine” can be used in the preparation of organic optoelectronic devices .

- For example, a host material for OLED applications has been synthesized from "5-Bromo-2-(difluoromethoxy)pyridine" .

- The methods of application would involve various organic synthesis and device fabrication techniques, and the outcomes would be the production of these devices .

Organic Synthesis

Pharmaceuticals

Agrochemicals

Catalysis

Reduction Reactions

Organic Optoelectronic Devices

- “5-Bromo-2-(difluoromethoxy)pyridine” can be used as a catalyst in various chemical reactions .

- The methods of application would involve adding this compound to the reaction mixture, and the outcomes would be the facilitation of the reaction .

- This compound could potentially be used as a reducing agent in certain chemical reactions .

- The methods of application would involve adding this compound to the reaction mixture, and the outcomes would be the reduction of another compound .

- “5-Bromo-2-(difluoromethoxy)pyridine” can be used in the preparation of organic optoelectronic devices .

- For example, a host material for OLED applications has been synthesized from "5-Bromo-2-(difluoromethoxy)pyridine" .

- The methods of application would involve various organic synthesis and device fabrication techniques, and the outcomes would be the production of these devices .

- It can be used in organic synthesis for substitution reactions and tandem reactions .

- The specific methods of application and outcomes would depend on the specific reactions being carried out .

- “5-Bromo-2-(difluoromethoxy)pyridine” can also be used in the preparation of various complexes .

- The methods of application would involve various synthesis techniques, and the outcomes would be the production of these complexes .

Catalysis

Reduction Reactions

Organic Optoelectronic Devices

Substitution and Tandem Reactions

Preparation of Complexes

Drug Discovery

5-Bromo-2-(difluoromethoxy)pyridine is a chemical compound characterized by the presence of a bromine atom and a difluoromethoxy group attached to a pyridine ring. Its molecular formula is , and it is known for its unique electronic properties due to the combination of halogen and difluoromethoxy substituents. This compound is often utilized in various fields, including medicinal chemistry and organic synthesis, owing to its reactivity and ability to serve as a versatile building block.

- Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, allowing for the introduction of different functional groups.

- Oxidation and Reduction: The pyridine ring can undergo oxidation or reduction under specific conditions, modifying its properties.

- Coupling Reactions: It can engage in coupling reactions such as Suzuki, Heck, and Sonogashira reactions, which are essential for forming carbon-carbon bonds.

Common reagents used in these reactions include potassium carbonate for nucleophilic substitutions and palladium catalysts for coupling reactions.

The biological activity of 5-Bromo-2-(difluoromethoxy)pyridine has been explored in various studies. It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development. Its unique structure allows it to interact with biological targets, potentially modulating their activities. For instance, compounds with similar structures have been investigated for their anticancer properties, indicating that 5-Bromo-2-(difluoromethoxy)pyridine may also possess therapeutic potential.

The synthesis of 5-Bromo-2-(difluoromethoxy)pyridine typically involves the following steps:

- Starting Material: The process often begins with 2-chloro-5-bromopyridine.

- Nucleophilic Substitution: This compound undergoes a nucleophilic substitution reaction with difluoromethanol in the presence of a base like potassium carbonate.

- Solvent and Conditions: The reaction is generally carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to enhance yield.

Industrial production methods mirror these laboratory techniques but are optimized for scale and purity through continuous flow reactors and automated systems .

5-Bromo-2-(difluoromethoxy)pyridine finds applications in:

- Medicinal Chemistry: As an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific biological pathways.

- Organic Synthesis: Used as a building block for creating more complex organic molecules due to its reactive functional groups.

- Material Science: Potentially useful in developing new materials with unique electronic or optical properties.

Studies on the interactions of 5-Bromo-2-(difluoromethoxy)pyridine with biological molecules have indicated that it can bind to enzymes or receptors, affecting their functions. These interactions are crucial for understanding its potential therapeutic effects and guiding further drug development efforts. The compound's ability to modulate enzyme activity suggests that it could be explored further as a lead compound in drug discovery .

Several compounds share structural similarities with 5-Bromo-2-(difluoromethoxy)pyridine. Here are some notable examples:

| Compound Name | Similarity Score |

|---|---|

| 5-Bromo-2-chloro-3-(difluoromethoxy)pyridine | 0.98 |

| 5-Bromo-2-chloro-3-(trifluoromethoxy)pyridine | 0.84 |

| 5-Bromo-2-chloro-3-methoxypyridine | 0.76 |

| 2-Bromo-5-(trifluoromethoxy)pyridine | 0.76 |

| 2-Bromo-4-(difluoromethoxy)pyridine | 0.84 |

Uniqueness

The uniqueness of 5-Bromo-2-(difluoromethoxy)pyridine lies in its specific combination of substituents—both bromine and difluoromethoxy groups—which provide distinct electronic characteristics compared to similar compounds. This combination enhances its lipophilicity and metabolic stability, making it particularly valuable in drug design .

| Method | Conditions | Selectivity | Yield (%) | Limitations |

|---|---|---|---|---|

| Electrophilic Aromatic Substitution with Bromine/Aluminum Chloride | 130°C, Aluminum Chloride catalyst, anhydrous conditions | 3-selective, but poor regioselectivity | 19-50 | Harsh conditions, low yield, multiple products |

| Bromination in Fuming Sulphuric Acid | 130°C, 95% Sulphuric Acid, Bromine (3.7:1 molar ratio) | 3-selective, 1.6-1.8 moles product per 4 moles pyridine | 40-45 | Requires anhydrous conditions, limited substrate scope |

| Pyridine N-oxide Halogenation | Room temperature, N-bromosuccinimide/N-chlorosuccinimide, p-toluenesulfonic anhydride | C2-selective for N-oxides | 70-85 | Requires pre-oxidation step |

| Direct Methoxylation with Methoxide | High temperature, strong base | Non-selective | 30-60 | High temperature, poor selectivity |

| Difluoromethoxy Installation via Triflate | Room temperature, Potassium Hydroxide, acetonitrile/water | Substrate dependent | 32-65 | Limited to hydroxypyridine substrates |

Pyridine N-oxide chemistry provides an alternative route for regioselective halogenation [8]. N-oxides can be halogenated at the 2-position using N-bromosuccinimide with p-toluenesulfonic anhydride as an activator, achieving yields of 70-85% [8]. However, this approach requires a preliminary oxidation step and subsequent reduction to access the desired halopyridine [8].

Modern Transition Metal-Catalyzed Synthesis

Contemporary synthetic methodologies for halopyridine preparation have increasingly relied on transition metal catalysis to achieve improved selectivity and milder reaction conditions [9] [10] [11]. Palladium-catalyzed cross-coupling reactions represent a significant advancement in pyridine functionalization, offering enhanced control over regioselectivity and functional group tolerance [12] [13].

Rhodium-catalyzed cyclization reactions provide an eco-friendly route to pyridine synthesis through [2+2+2] cycloaddition of diynes with oximes [14]. This methodology utilizes rhodium(norbornadiene)2tetrafluoroborate with methoxy-biphosphine ligands in ethanol as a green reaction medium, achieving yields up to 93% [14]. The process demonstrates excellent functional group tolerance and operates under environmentally benign conditions [14].

Copper-catalyzed methods have emerged as cost-effective alternatives for pyridine functionalization [11]. Copper iodide with L-proline ligands facilitates direct carbon-hydrogen arylation of pyridine N-oxides with arylboronic esters at temperatures between 100-140°C [11]. This transformation enables one-pot synthesis of 2-arylpyridines in moderate to good yields without requiring additional reductants [11].

Iron-catalyzed cyclization reactions offer another sustainable approach to pyridine synthesis [15]. Iron(III) chloride catalyzes the cyclization of ketoxime acetates with aldehydes to produce 2,4,6-triarylsubstituted symmetrical pyridines in high yields [15]. This method operates without additives and has been demonstrated on gram scale, indicating potential for industrial application [15].

Table 2: Modern Transition Metal-Catalyzed Synthesis

| Catalyst System | Reaction Type | Substrate Scope | Temperature (°C) | Yield Range (%) | Advantages |

|---|---|---|---|---|---|

| Palladium(II) acetate/Triphenylphosphine | Cross-coupling halogenation | Halopyridines, aryl halides | 80-120 | 65-90 | Mild conditions, good selectivity |

| Rhodium(norbornadiene)2tetrafluoroborate/Methoxy-Biphosphine | [2+2+2] Cycloaddition | Diynes, oximes | 25-80 | 70-93 | Green solvent (ethanol), functional group tolerance |

| Copper(I) iodide/L-proline | Carbon-Hydrogen arylation | Pyridine N-oxides, arylboronic esters | 100-140 | 60-85 | One-pot synthesis, moderate to good yields |

| Iron(III) chloride | Iron-catalyzed cyclization | Ketoxime acetates, aldehydes | 50-100 | 75-88 | Gram-scale applicable, no additives |

| Nickel/phosphine ligands | Carbon-Hydrogen alkenylation | Pyridines, alkenes | 80-120 | 55-85 | Directive catalyst overrides site selectivity |

Nickel-catalyzed methodologies have demonstrated unique capabilities in overriding conventional site selectivity in pyridine functionalization [16]. Directive nickel catalysts can achieve meta-selective carbon-hydrogen alkenylation of pyridines, providing access to functionalization patterns that are difficult to achieve through traditional methods [16].

Regioselective Functionalization Strategies

Recent advances in regioselective pyridine functionalization have focused on developing strategies that provide precise control over substitution patterns [1] [17] [18] [19]. The inherent electronic properties of pyridines pose significant challenges for achieving site-selective reactions, necessitating innovative approaches to overcome these limitations [19].

The Zincke imine ring-opening and ring-closing strategy represents a breakthrough in regioselective pyridine halogenation [1]. This methodology involves treatment of pyridines with trifluoromethanesulfonic anhydride and dibenzylamine to generate reactive Zincke imine intermediates, which undergo highly regioselective halogenation with N-halosuccinimides [1]. The process achieves greater than 20:1 selectivity for the 3-position and demonstrates remarkable functional group tolerance, enabling late-stage halogenation of complex pharmaceuticals [1].

Computational mechanistic studies reveal that the regioselectivity in Zincke imine halogenation depends on the nature of the halogen electrophile [1]. For chlorination and bromination, the carbon-halogen bond-forming step determines selectivity, while iodination proceeds through a selectivity-determining deprotonation step [1]. This mechanistic understanding enables rational optimization of reaction conditions for different halogenation processes [1].

Temporary dearomatization strategies have emerged as powerful tools for regioselective pyridine functionalization [20] [21]. These approaches involve converting pyridines into electron-rich intermediates that undergo electrophilic functionalization at specific positions [20]. Recent work by Studer and coworkers demonstrated switchable meta- and para-difluoromethylation of pyridines through oxazino pyridine intermediates [21] [22].

Table 3: Regioselective Functionalization Strategies

| Strategy | Key Reagents | Regioselectivity | Functional Group Tolerance | Reaction Conditions | Success Rate (%) |

|---|---|---|---|---|---|

| Zincke Imine Ring-Opening/Closing | Trifluoromethanesulfonic anhydride, dibenzylamine, N-halosuccinimides | C3-selective (>20:1) | High - complex pharmaceuticals | Room temperature to 60°C | 85-95 |

| Temporary Dearomatization | Oxazino pyridine intermediates | Meta/para switchable | Moderate to high | Room temperature, radical conditions | 70-90 |

| Directing Group Strategy | Phosphonium salts, halide nucleophiles | C4-selective | High - unactivated pyridines | Room temperature | 75-88 |

| Lewis Acid Activation | Boron trifluoride etherate, phosphine oxides | C4-selective | Moderate | Room temperature | 80-92 |

| Electrochemical Methods | Lithium perchlorate, bromide salts | Meta-selective with directing groups | Moderate | Room temperature, electrochemical cell | 28-95 |

Directing group strategies utilize phosphonium salt intermediates to achieve C4-selective halogenation of pyridines [17]. This approach involves installing heterocyclic phosphines at the 4-position as phosphonium salts, which are subsequently displaced with halide nucleophiles through nucleophilic aromatic substitution [17]. The method demonstrates broad applicability to unactivated pyridines and functions effectively for late-stage halogenation of pharmaceuticals [17].

Electrochemical methods provide sustainable alternatives for regioselective pyridine halogenation [23]. These protocols utilize lithium perchlorate as electrolyte with inexpensive bromide salts at room temperature [23]. The introduction of directing groups enables meta-selective bromination with yields ranging from 28-95%, and the reaction can be readily performed at gram scale [23].

Industrial-Scale Production Protocols

Industrial production of pyridine derivatives, including halogenated and methoxylated compounds, relies on well-established synthetic methodologies that have been optimized for large-scale manufacturing [24] [25] [26]. The global production of pyridine and its derivatives approaches approximately 20,000 tons per year, with synthetic routes accounting for the majority of commercial production [25].

The Chichibabin synthesis remains the predominant industrial method for pyridine production [24] [27]. This process involves the reaction of aldehydes, ammonia, and formaldehyde in the presence of alkali metal catalysts at elevated temperatures [24]. The reaction achieves yields of 75-85% and has been optimized for continuous operation in industrial settings [24]. The method's high efficiency and established infrastructure make it the preferred choice for large-scale pyridine manufacture [24].

The Bönnemann cyclization provides an alternative industrial route utilizing acetylene and hydrogen cyanide as starting materials [24]. This methodology employs cobalt or nickel catalysts and operates at moderate temperatures, achieving yields of 70-80% [24]. The process is particularly valuable for its scalability and ability to produce pyridine in high yields from readily available feedstocks [24].

Table 4: Industrial-Scale Production Protocols

| Production Method | Scale (tons/year) | Key Starting Materials | Catalyst/Conditions | Yield (%) | Industrial Advantages | Limitations |

|---|---|---|---|---|---|---|

| Chichibabin Synthesis | 12,000-15,000 | Aldehydes, ammonia, formaldehyde | Alkali metal catalyst, high temperature | 75-85 | High efficiency, established process | High energy requirements |

| Bönnemann Cyclization | 5,000-8,000 | Acetylene, hydrogen cyanide | Cobalt/nickel catalyst, moderate temperature | 70-80 | Scalable, high yields | Toxic starting materials |

| Coal Tar Distillation | 2,000-3,000 | Coal tar residues | Fractional distillation, 130°C | 57 (of pyridine bases) | Natural source, established infrastructure | Variable composition, environmental concerns |

| Continuous Flow Processing | 1,000-3,000 | Various heterocyclic precursors | Microreactor systems, automated | 80-95 | Improved heat/mass transfer, safety | High capital investment |

| Acetaldehyde-Formaldehyde Route | 500-1,000 | Acetaldehyde, formaldehyde, ammonia | Silica-alumina catalyst, fluidized bed | 65-75 | Simple feedstock, continuous operation | Lower overall yield |

Continuous flow processing represents a modern approach to industrial heterocycle synthesis [28]. This technology utilizes microreactor systems that provide superior heat and mass transfer compared to traditional batch processing [28]. Flow systems achieve yields of 80-95% while offering enhanced safety through reaction containment and enabling straightforward scale-up through parallel operation [28].

Coal tar distillation historically provided the primary source of pyridine and continues to contribute approximately 2,000-3,000 tons annually to global production [26]. Fractional distillation of coal tar residues at 130°C yields pyridine bases containing 57% pyridine [26]. While this natural source offers established infrastructure, environmental concerns and variable composition limit its expansion [26].

The acetaldehyde-formaldehyde route employs fluidized bed reactors with silica-alumina catalysts [26]. This process synthesizes pyridine from simple feedstocks including acetaldehyde, formaldehyde, and ammonia, achieving yields of 65-75% [26]. The continuous operation and straightforward starting materials make this approach attractive for specialized applications [26].

Green Chemistry Alternatives for Sustainable Synthesis

Environmental sustainability has become a driving force in developing alternative synthetic methodologies for pyridine derivatives [29] [30] [31] [32]. Green chemistry principles emphasize the reduction of hazardous reagents, minimization of waste generation, and implementation of energy-efficient processes [32] [33].

Microwave-assisted synthesis provides significant advantages in terms of energy efficiency and reaction time reduction [29] [30]. This methodology enables the preparation of novel pyridines through one-pot, four-component reactions under microwave irradiation in ethanol [29]. The process achieves excellent yields of 82-94% with reaction times reduced to 2-7 minutes compared to 6-9 hours required for conventional heating [29] [30].

Bio-catalyzed reactions represent a frontier in sustainable heterocycle synthesis [32]. These methodologies utilize plant extracts, microbial broths, and enzymatic systems for the efficient construction of pharmacologically relevant heterocyclic scaffolds [32]. Bio-based catalysts demonstrate high atom economy with environmental factors (E-factors) of 1-3 and excellent reaction yields of 78-93% under mild, aqueous, and solvent-free conditions [32].

Table 5: Green Chemistry Alternatives for Sustainable Synthesis

| Green Method | Green Metrics | Reaction Time | Energy Requirements | Yield Range (%) | Environmental Benefits | Current Limitations |

|---|---|---|---|---|---|---|

| Microwave-Assisted Synthesis | E-factor: 2-5, Atom economy: 85-95% | 2-7 minutes | Moderate (microwave heating) | 82-94 | Reduced reaction time, energy efficiency | Equipment cost, scale-up challenges |

| Bio-catalyzed Reactions | E-factor: 1-3, Atom economy: 90-98% | 2-24 hours | Low (ambient temperature) | 78-93 | Biodegradable catalysts, mild conditions | Substrate specificity, slow reactions |

| Water-Based Reactions | E-factor: 0.5-2, Atom economy: 80-90% | 1-6 hours | Low to moderate | 70-85 | No organic solvents, minimal waste | Limited solubility, yield optimization |

| Electrochemical Synthesis | E-factor: 1-4, Atom economy: 75-85% | 30 minutes - 2 hours | Moderate (electrical energy) | 60-90 | No chemical oxidants, clean energy | Equipment requirements, selectivity |

| Solvent-Free Conditions | E-factor: 0.2-1, Atom economy: 95-99% | 10 minutes - 1 hour | Low (no heating solvents) | 85-95 | No solvent waste, minimal purification | Limited substrate scope |

| Deep Eutectic Solvents | E-factor: 1-3, Atom economy: 85-92% | 1-4 hours | Low to moderate | 75-88 | Recyclable solvents, low toxicity | Viscosity issues, purification |

Water-based organic reactions have gained prominence as environmentally benign alternatives to traditional organic solvents [33]. The Guareschi-Thorpe synthesis of hydroxycyanopyridines exemplifies this approach, utilizing aqueous buffer conditions for three-component condensation reactions [33]. This methodology achieves high yields while eliminating volatile organic solvents and enabling simple product isolation through precipitation [33].

Electrochemical synthesis offers clean alternatives for halogenation reactions through the use of electrical energy as the sole driving force [34]. On-site halogenation strategies utilize halogen gas produced from halide electrolysis, enabling flexible reaction conditions while maximizing atom economy [34]. The simultaneously generated hydrogen at the cathode can be utilized for concurrent hydrogenation reactions, further enhancing the sustainability of the process [34].

Solvent-free conditions represent the most environmentally favorable approach to organic synthesis [35]. Deep eutectic solvents, such as glycolic acid-urea mixtures, serve dual roles as both solvent and catalyst [35]. These low transition temperature mixtures demonstrate excellent thermal stability and enable highly efficient synthesis of pyrimidine derivatives through Knoevenagel condensation followed by Michael addition and cyclization [35].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant